![molecular formula C15H26N2O6 B2748417 (R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid CAS No. 146232-51-1](/img/structure/B2748417.png)
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several stages . In one experiment, di-tert-butyl 3- [(S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexahydropyridazine-1,2-dicarboxylate was reacted with lithium hydroxide monohydrate in tetrahydrofuran at -5 - 0℃ . This was followed by a reaction with sodium hydrogen sulfate in water .Molecular Structure Analysis
The molecular formula of this compound is C15H26N2O6 . It contains a total of 34 bonds, including 16 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 N hydrazine, and 1 hydroxyl group .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it was used in a reaction with di(acetyloxy)iodobenzene and 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical in water and acetonitrile at 0 - 20℃ for 4 hours .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters, which include compounds like “®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Asymmetric N-Heterocycle Synthesis
The compound can be used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Synthesis of Pyrazole Derivatives
The compound can be used in the synthesis of new pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .
Synthesis of Chiral Amines
Chiral amines and their derivatives can be synthesized using this compound. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
Synthesis of Prop-2-enylpiperidine Derivatives
The compound can be used in the synthesis of prop-2-enylpiperidine derivatives.
Synthesis of Phenylpyrrolidine Derivatives
The compound can be used in the synthesis of phenylpyrrolidine derivatives .
Safety and Hazards
properties
IUPAC Name |
(3R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHSDCSBUGOLZ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid |
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